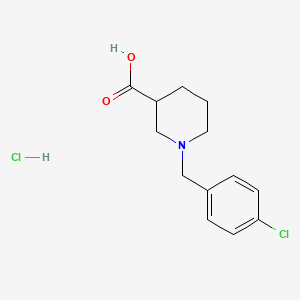

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a 4-chlorobenzyl substituent at the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. This compound is structurally characterized by its aromatic chlorobenzyl group and the polar carboxylic acid moiety, which influence its physicochemical and biological properties. For instance, ethyl piperidin-3-carboxylate derivatives are synthesized via reactions with sulfonyl chlorides in aqueous media under basic conditions (pH 9–10), followed by neutralization and solvent extraction . Such methods highlight the importance of pH control and purification techniques (e.g., thin-layer chromatography) in optimizing yield and purity.

Properties

Molecular Formula |

C13H17Cl2NO2 |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C13H16ClNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H |

InChI Key |

RAUITNSZWFWJMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation Reaction

- Reactants: Piperidine-3-carboxylic acid (or its ester) and 4-chlorobenzyl chloride.

- Reaction Type: Nucleophilic substitution (SN2) where the nitrogen of the piperidine attacks the benzyl chloride.

- Conditions: Basic medium using bases such as sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack.

- Solvents: Commonly aqueous-organic mixtures such as tetrahydrofuran, 1,4-dioxane, or ethanol-water mixtures.

- Temperature: Ambient to reflux conditions, typically room temperature to 60-80 °C.

- Time: Several hours (e.g., 4 to 24 hours) depending on reagent concentration and temperature.

This method is consistent with the synthesis of related compounds such as 1-(3-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride, where 3-fluorobenzyl chloride reacts with piperidine-3-carboxylic acid under basic conditions, followed by acidification to isolate the product. Similarly, chlorobenzyl chloride derivatives have been used in related piperidine carboxylic acid syntheses.

Hydrolysis of Esters (If Ester Precursors Used)

- When starting from ethyl or methyl esters of piperidine-3-carboxylic acid, hydrolysis is performed using aqueous sodium hydroxide in solvents like tetrahydrofuran or 1,4-dioxane.

- Reaction conditions include stirring at room temperature or mild heating (20-50 °C) for several hours.

- After hydrolysis, acidification with hydrochloric acid precipitates the free acid.

- This approach is documented for the synthesis of 1-benzylpiperidine-3-carboxylic acid derivatives.

Formation of Hydrochloride Salt

- The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid.

- Typical procedure involves adding 1 to 2 molar equivalents of concentrated hydrochloric acid to the free base dissolved or suspended in a suitable solvent (e.g., water, alcohol).

- The mixture is cooled to 0–30 °C to promote crystallization of the hydrochloride salt.

- The salt is isolated by filtration, washed with cold water and optionally with organic solvents such as isopropanol or hexane to improve purity.

- This salt formation step improves the compound’s stability and handling properties.

Enantioselective and Catalytic Methods (Advanced)

- Enantioselective hydrogenation methods have been developed for related pyrrolidine-3-carboxylic acids involving benzyl and halogen-substituted aryl groups, which could be adapted for piperidine analogs.

- These methods use palladium or platinum catalysts under moderate conditions, yielding high enantiomeric purity and yield.

- Transfer hydrogenation using formaldehyde as a hydrogen source with palladium on charcoal catalysts has been reported for methylation of piperidine-4-carboxylic acid derivatives, which may inform related piperidine-3-carboxylic acid syntheses.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Alkylation | Piperidine-3-carboxylic acid + 4-chlorobenzyl chloride + base (NaOH, K2CO3) | THF, 1,4-dioxane, or ethanol-water | RT to 60-80 °C | 4–24 hours | SN2 nucleophilic substitution |

| Ester Hydrolysis (optional) | NaOH (4N aqueous) | THF, 1,4-dioxane, water | RT to 50 °C | 2–6 hours | Converts ester to free acid |

| Acidification & Salt Formation | HCl (1-2 eq) | Water, alcohol | 0–30 °C | 0.5–2 hours | Yields hydrochloride salt |

| Enantioselective Hydrogenation (advanced) | Pd or Pt catalyst, formaldehyde (transfer hydrogenation) | Water, acid (formic acid) | 20–95 °C | Several hours | High enantiomeric purity, moderate conditions |

Research Findings and Considerations

- The alkylation step must be carefully controlled to avoid over-alkylation or side reactions.

- The choice of base and solvent significantly affects yield and purity.

- Hydrochloride salt formation enhances compound stability and crystallinity, facilitating purification.

- Enantioselective catalytic methods provide access to optically pure compounds, important for pharmaceutical applications.

- Industrial scale-up requires optimization of catalyst loading, temperature control, and purification steps to maintain product quality and minimize discoloration.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Analgesic and Anti-inflammatory Properties : Preliminary studies indicate that 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride may exhibit analgesic and anti-inflammatory effects. Its structural similarity to other piperidine derivatives suggests potential interactions with neurotransmitter systems that could influence pain pathways or mood regulation.

- Antiviral Potential : The compound has shown promising results as an inhibitor of specific enzymes critical in viral replication processes. Notably, it demonstrated nanomolar potency against the papain-like protease from the SARS coronavirus, indicating its potential as an antiviral agent.

- Organic Synthesis

-

Biological Activity Studies

- The compound is studied for its effects on cellular processes, including modulation of cell signaling pathways that can alter gene expression and cellular metabolism. These studies are crucial for understanding its therapeutic potential and mechanisms of action.

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of piperidine derivatives, 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride was evaluated for its ability to inhibit the activity of viral proteases. The results indicated significant inhibition at low concentrations, suggesting its utility in developing antiviral therapies.

Case Study 2: Analgesic Effects

A preliminary investigation into the analgesic properties of this compound involved administering various doses to animal models. The outcomes demonstrated a dose-dependent reduction in pain responses, indicating its potential application in pain management therapies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Fluorobenzyl)piperidine-3-carboxylic Acid Hydrochloride

This analog replaces the chlorine atom with fluorine on the benzyl group. The fluorine atom’s smaller size and higher electronegativity reduce lipophilicity compared to the chlorinated counterpart (ClogP: ~1.8 vs. However, the weaker C–F bond may reduce metabolic stability. The molecular weight (273.74 g/mol) and formula (C₁₃H₁₇ClFNO₂) are nearly identical to the target compound, suggesting similar pharmacokinetic profiles .

Heteroaromatic Substituted Derivatives

1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic Acid Dihydrochloride

The pyridinylmethyl group introduces a basic nitrogen atom, increasing water solubility and enabling hydrogen bonding. This modification may enhance binding to enzymes or receptors with polar active sites, contrasting with the hydrophobic interactions favored by the chlorobenzyl group. The dihydrochloride salt form further improves solubility, as seen in its commercial availability at premium pricing (1g: €1,083) .

Extended-Chain Substituted Derivatives

Tiagabine Hydrochloride

Tiagabine [(R)-1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride] features a bulky, lipophilic substituent with two thiophene rings. This structure enhances blood-brain barrier penetration, making it effective as an anticonvulsant. The stereochemistry (R-configuration) is critical for its GABA reuptake inhibition, underscoring the importance of chirality in pharmacological activity .

N-(4,4-Diphenyl-3-butenyl)nipecotic Acid Hydrochloride

This compound has a diphenylbutenyl chain, increasing molecular weight (MW: ~400 g/mol) and lipophilicity compared to the target compound. Such modifications may prolong half-life but reduce oral bioavailability due to poor solubility .

Aliphatic Substituted Derivatives

1-Methylpiperidine-3-carboxylic Acid Hydrochloride

Replacing the benzyl group with a methyl group simplifies the structure, reducing steric hindrance and lipophilicity (MW: 179.6 g/mol).

Comparative Data Table

Key Research Findings

- Biological Activity: Derivatives with aromatic substituents (e.g., 4-chlorobenzyl, pyridinylmethyl) exhibit enhanced binding to hydrophobic pockets in enzymes like FABP4/5, as seen in quinoline-based inhibitors .

- Stereochemical Impact : The (R)-enantiomer of Tiagabine shows 10-fold higher potency than the (S)-form, highlighting the necessity of chiral synthesis .

- Synthetic Challenges : Bulky substituents (e.g., diphenylbutenyl) require prolonged reaction times and specialized catalysts, whereas smaller groups (methyl, fluorobenzyl) allow straightforward synthesis under mild conditions .

Biological Activity

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride features a piperidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group enhances binding affinity, while the piperidine structure may facilitate interactions with neurotransmitter systems, potentially influencing pain pathways or mood regulation .

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride exhibits analgesic and anti-inflammatory effects. These activities may be linked to the inhibition of cyclooxygenases (COX), which are enzymes involved in the inflammatory response .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant for treating conditions like Alzheimer's disease.

- Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria.

Table 1 summarizes the enzyme inhibition activities observed in studies involving similar piperidine derivatives:

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid | AChE | 12.5 | |

| 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid | Urease | 15.0 |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that compounds structurally similar to 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid significantly inhibited COX-1 and COX-2 activities, leading to reduced production of prostaglandins, which are mediators of inflammation .

- Antibacterial Activity : Research indicated that piperidine derivatives exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the chlorobenzyl group appears to enhance this activity .

- Neuropharmacological Studies : Given its structural similarity to other psychoactive compounds, there is ongoing research into its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which could have implications for mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.